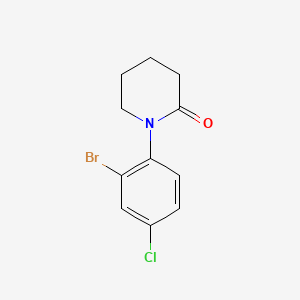

1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIPMODGDVAJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682167 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-59-4 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromo-4-chlorophenyl)piperidin-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, a halogenated N-aryl lactam. While specific experimental data for this compound is not extensively documented in publicly available literature, this document, grounded in established chemical principles, offers a detailed exploration of its molecular characteristics, a robust, proposed synthesis protocol, and predicted analytical methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary theoretical and practical framework to synthesize, characterize, and potentially utilize this compound as a building block in the design of novel therapeutics. The piperidine and substituted phenyl motifs are prevalent in a wide array of biologically active compounds, suggesting the potential utility of this molecule in the exploration of new chemical space.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic lactam. Its core structure consists of a piperidin-2-one ring N-substituted with a 2-bromo-4-chlorophenyl group. The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring offers distinct reactive handles for further chemical modifications, such as cross-coupling reactions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrClNO | [1] |

| Molecular Weight | 327.23 g/mol | [1] |

| CAS Number | 1255574-59-4 | [1][2] |

| Canonical SMILES | C1CCNC(=O)N1C2=C(C=C(C=C2)Cl)Br | - |

| Purity (Typical) | ≥95% | [2] |

Synthesis Protocol: Palladium-Catalyzed N-Arylation

The synthesis of N-aryl lactams such as this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amide (in this case, a lactam). Given the structure of the target molecule, the logical precursors are 1-bromo-2-iodo-4-chlorobenzene (or a similar dihalobenzene) and piperidin-2-one. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and preventing side reactions.

Rationale for Method Selection

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering significant advantages over harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. Its broad substrate scope, functional group tolerance, and generally milder reaction conditions make it the method of choice for synthesizing complex aryl amines and amides. The use of sterically hindered phosphine ligands on the palladium catalyst is crucial as it facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Proposed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target molecule, confirmed through the analytical methods outlined in Section 3, validates the chosen experimental parameters.

Materials:

-

1,2-Dibromo-4-chlorobenzene

-

Piperidin-2-one (δ-valerolactam)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification apparatus (e.g., column chromatography).

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1,2-dibromo-4-chlorobenzene (1.0 eq), piperidin-2-one (1.2 eq), and cesium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add these to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Piperidinone Protons: Aliphatic signals between 1.8-3.8 ppm. The protons adjacent to the nitrogen and carbonyl group will be the most deshielded. |

| ¹³C NMR | - Carbonyl Carbon: A signal around 170 ppm. - Aromatic Carbons: Signals in the 120-140 ppm range, including two carbons bonded to halogens. - Aliphatic Carbons: Signals in the 20-50 ppm range. |

| FT-IR | - C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹. - C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A complex isotopic pattern due to the presence of bromine and chlorine, with the most abundant peaks corresponding to the masses of the various isotopic combinations (e.g., ⁷⁹Br³⁵Cl, ⁸¹Br³⁵Cl, ⁷⁹Br³⁷Cl, ⁸¹Br³⁷Cl). The nominal mass would be around m/z = 327. |

Potential Applications in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug design, present in numerous approved pharmaceuticals. Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

This compound serves as a valuable building block for several reasons:

-

Scaffold for Library Synthesis: The N-aryl piperidinone core can be further functionalized. The bromine atom is particularly susceptible to further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling), allowing for the rapid generation of a library of diverse analogues.

-

Bioisosteric Replacement: The piperidin-2-one moiety can act as a conformationally restricted analogue of acyclic amides, which can be beneficial for improving metabolic stability and pharmacokinetic properties.

-

Fragment-Based Drug Discovery: This molecule can be considered a "fragment" that combines key structural features known to interact with various protein targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on structurally related compounds, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation. May also cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists due to its combination of a privileged piperidine scaffold and a functionalized aromatic ring. While detailed experimental data is sparse, this guide provides a robust framework for its synthesis via Buchwald-Hartwig amination, along with predicted analytical data for its characterization. Its potential as a versatile intermediate in the synthesis of more complex molecules makes it a valuable target for laboratories engaged in drug discovery and the development of novel chemical entities.

References

-

Chem-Space. This compound - 95%. [Online] Available at: [Link]

- Supporting Information for Wu and Hynes, Org. Lett., 2010, 12, 1192.

-

Whatman. Piperidine. [Online] Available at: [Link]

Sources

Probing the Enigma: A Mechanistic Speculation on 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

A Technical Guide for Advanced Drug Discovery Professionals

Abstract

The N-aryl piperidin-2-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide delves into the speculative mechanisms of action for the novel compound, 1-(2-Bromo-4-chlorophenyl)piperidin-2-one. In the absence of direct empirical data, this document synthesizes information from structurally related compounds and established pharmacological principles to propose plausible biological targets and signaling pathways. Furthermore, a comprehensive framework of experimental protocols is provided to systematically investigate these hypotheses, offering a roadmap for researchers in the field of drug development. Our approach is grounded in scientific integrity, aiming to transform speculation into a foundation for data-driven discovery.

Introduction: Deconstructing this compound

The chemical architecture of this compound presents several key features that can inform our speculation on its biological activity. The core structure is a piperidin-2-one (a lactam), which is attached to a substituted phenyl ring.

-

The Piperidin-2-one Core: The piperidine ring is a common motif in a vast number of pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties and to orient substituents for optimal target interaction. The lactam functionality introduces a polar amide group, capable of forming hydrogen bonds, a critical interaction in many ligand-receptor binding events.

-

The Substituted Phenyl Ring: The phenyl group is substituted with a bromine atom at the ortho position and a chlorine atom at the para position. These bulky, lipophilic halogen substituents significantly influence the electronic and steric properties of the molecule. They can enhance membrane permeability and potentially engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Given this structural makeup, this compound is a lipophilic molecule with the potential to cross the blood-brain barrier, suggesting that its primary targets may reside within the central nervous system (CNS).

Speculative Mechanisms of Action: A Multi-pronged Hypothesis

Drawing parallels from the broader class of phenylpiperidine derivatives, we can postulate several potential mechanisms of action for this compound. Phenylpiperidines are known to interact with a variety of biological targets, leading to diverse pharmacological effects.

Hypothesis A: Modulation of Central Nervous System Receptors

Many phenylpiperidine derivatives exhibit profound effects on the CNS.[1] Therefore, it is plausible that this compound interacts with one or more CNS receptors.

-

GABAergic System Modulation: The structural similarity to some known anticonvulsant agents suggests a potential interaction with the GABAergic system.[2] The compound could act as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability. This is a common mechanism for many anxiolytic and anticonvulsant drugs.

-

Sigma Receptor Modulation: Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are targets for novel psychotherapeutic agents.[3] Haloperidol, a well-known antipsychotic, is a high-affinity sigma ligand.[3] The phenylpiperidine scaffold is a key pharmacophore for sigma receptor binding.[3] It is conceivable that this compound binds to sigma receptors, potentially modulating downstream signaling pathways involved in neuropsychiatric conditions.

Hypothesis B: Ion Channel Blockade

The lipophilic nature of the compound could facilitate its interaction with transmembrane ion channels, a common target for many CNS-active drugs.

-

Voltage-Gated Sodium Channel (VGSC) Inhibition: Blockade of VGSCs is a well-established mechanism for anticonvulsant and local anesthetic drugs. By binding to the channel, the compound could stabilize the inactivated state, thereby reducing the firing rate of neurons and preventing seizure propagation. The presence of the substituted aromatic ring is a common feature in many known sodium channel blockers.

Hypothesis C: Enzyme Inhibition

The piperidin-2-one ring system can act as a scaffold for the design of enzyme inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: Some piperidine derivatives have been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO would lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism associated with antidepressant effects.

A Roadmap for Mechanistic Validation: Experimental Protocols

To systematically investigate the speculative mechanisms of action, a multi-tiered experimental approach is essential. This section outlines a series of validated protocols designed to identify the molecular target(s) and elucidate the downstream cellular effects of this compound.

Phase 1: Target Identification and Initial Screening

The initial phase focuses on broadly assessing the compound's biological activity and identifying potential molecular targets.

Protocol 3.1.1: Broad Phenotypic Screening

-

Objective: To identify the general pharmacological profile of the compound.

-

Methodology:

-

Utilize a broad panel of in vitro cell-based assays representing various disease areas (e.g., neuroscience, oncology, inflammation).

-

Screen the compound at multiple concentrations to determine its potency and efficacy in these assays.

-

Analyze the resulting activity profile to prioritize the most promising therapeutic areas for further investigation.

-

Protocol 3.1.2: In Silico Target Prediction

-

Objective: To computationally predict potential biological targets based on the compound's chemical structure.

-

Methodology:

-

Employ a variety of computational tools and databases (e.g., molecular docking, pharmacophore modeling, and similarity searching against chemical libraries with known biological activities).[5]

-

Dock the 3D structure of this compound into the binding sites of known CNS receptors, ion channels, and enzymes.

-

Analyze the predicted binding affinities and interaction modes to generate a prioritized list of potential targets.

-

Protocol 3.1.3: Affinity-Based Target Identification

-

Objective: To directly identify cellular proteins that bind to the compound.

-

Methodology:

-

Synthesize a tagged version of the compound (e.g., with a biotin or photo-affinity label).

-

Incubate the tagged compound with cell lysates or tissue extracts.

-

Isolate the compound-protein complexes using affinity chromatography.

-

Identify the bound proteins using mass spectrometry.[6]

-

Phase 2: In Vitro Target Validation and Pathway Analysis

Once a list of potential targets is generated, the next phase involves validating these interactions and exploring the downstream signaling pathways.

Protocol 3.2.1: Receptor Binding Assays

-

Objective: To quantify the binding affinity of the compound to specific receptors.

-

Methodology:

-

Perform competitive radioligand binding assays using cell membranes expressing the target receptor.[7][8]

-

Incubate the membranes with a fixed concentration of a radiolabeled ligand and increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the inhibitory concentration (IC50) of the test compound.

-

Calculate the binding affinity (Ki) from the IC50 value.

-

Protocol 3.2.2: Enzyme Inhibition Assays

-

Objective: To determine the inhibitory activity of the compound against specific enzymes.

-

Methodology:

-

Utilize a suitable in vitro enzyme assay for the target enzyme (e.g., a fluorescence-based or colorimetric assay).[9]

-

Incubate the enzyme with its substrate in the presence of varying concentrations of the test compound.

-

Measure the rate of product formation to determine the IC50 value of the compound.

-

Protocol 3.2.3: Cellular Pathway Analysis

-

Objective: To investigate the effect of the compound on specific cellular signaling pathways.

-

Methodology:

-

Employ cellular assays that measure key events in a signaling pathway, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.[10]

-

Treat cells expressing the target of interest with the compound and measure the downstream cellular response.

-

Utilize techniques like Western blotting, ELISA, or reporter gene assays to quantify the changes in the signaling pathway.

-

Data Presentation and Visualization

Table 1: Summary of In Vitro Binding and Inhibition Data

| Target | Assay Type | IC50 (µM) | Ki (µM) |

| GABAA Receptor | Radioligand Binding | ||

| Sigma-1 Receptor | Radioligand Binding | ||

| Voltage-Gated Sodium Channel | Electrophysiology | ||

| MAO-A | Enzyme Inhibition | ||

| MAO-B | Enzyme Inhibition |

Diagram 1: Hypothesized Signaling Pathway and Experimental Interrogation Points

Caption: Hypothesized mechanisms and corresponding experimental validation points.

Conclusion: From Speculation to Scientific Insight

The exploration of novel chemical entities like this compound is a cornerstone of modern drug discovery. While the precise mechanism of action remains to be elucidated, this guide provides a robust, scientifically grounded framework for its investigation. By systematically applying the proposed experimental protocols, researchers can move beyond speculation and generate the empirical data necessary to understand the compound's therapeutic potential. The journey from a promising molecule to a life-changing medicine is paved with rigorous scientific inquiry, and the strategies outlined herein are designed to guide that path with precision and purpose.

References

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

-

Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Gimeno, A., Ojeda-Montes, M. J., Tomás-Hernández, S., & Cereto-Massagué, A. (2019). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

-

Glennon, R. A., Ismaiel, A. E., Smith, J. D., & Yousif, M. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4481–4486. [Link]

-

Wang, L., & Li, Y. (2013). Drug target inference through pathway analysis of genomics data. Journal of Drug Discovery, 2013, 1–11. [Link]

-

Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865. [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

-

Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

-

Cott, J. M., & Garrett, K. M. (1997). In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract. Pharmacopsychiatry, 30(S 2), 106–112. [Link]

- Ekins, S., & Nikolsky, Y. (2010).

-

CD Genomics. (n.d.). Pathway Analysis. Retrieved from [Link]

-

McQuade, P., & Ranyuk, E. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

-

Wikipedia. (2023). Pathway analysis. Retrieved from [Link]

-

McQuade, P., & Ranyuk, E. (2008). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Malfitano, A. M., Laezza, C., & Bifulco, M. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 888200. [Link]

-

Pinzi, L., & Rastelli, G. (2022). Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis. ACS Omega, 7(4), 3469–3480. [Link]

-

Fatahpour, M., Dehghani, M., Ahangar, N., & Kobarfard, F. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Chemistry Journal, 55(5), 453–461. [Link]

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 10. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

in silico prediction of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one targets

An In-Depth Technical Guide: In Silico Target Prediction for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized small molecules, such as this compound, computational (in silico) methods provide a rapid and cost-effective strategy to generate testable hypotheses about their biological targets and mechanisms of action.[1][2] This guide presents a comprehensive, multi-pronged in silico workflow designed to predict potential protein targets for this query compound. We will detail the causality behind each methodological choice, integrating both ligand-based and structure-based approaches to build a robust, evidence-based target profile. The protocols described herein are designed as a self-validating system, where convergence of data from orthogonal methods strengthens the confidence in predicted targets, paving the way for focused experimental validation.

Introduction: The Rationale for In Silico Target Discovery

The fundamental principle of molecular pharmacology is that small molecules elicit biological effects by interacting with specific macromolecular targets, most commonly proteins.[1] Identifying these targets is paramount for understanding a compound's efficacy, potential side effects (off-target effects), and for guiding lead optimization efforts. Traditional experimental methods for target deconvolution can be resource-intensive. In silico target prediction leverages the vast and growing repositories of chemical and biological data to navigate the complex landscape of the human proteome, identifying a shortlist of high-probability targets for a given molecule.[3]

This guide focuses on this compound, a compound containing a piperidinone scaffold, which is recognized as a versatile pharmacophore in medicinal chemistry with a range of reported biological activities.[4] Our objective is to construct a logical and scientifically rigorous computational workflow to predict its biological targets.

Characterizing the Query Molecule: The Starting Point

Before any prediction can occur, the query molecule must be accurately represented in a machine-readable format and its key physicochemical properties calculated. These properties influence its potential to be a viable drug candidate (druggability) and the types of interactions it can form.

Canonical SMILES: C1CC(=O)N(C(=C1)Br)C2=CC(=C(C=C2)Cl)Br (Note: SMILES generated based on compound name; precise isomerism may vary).

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 321.04 g/mol | Within the range for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water) | 2.85 | Indicates moderate lipophilicity, balancing membrane permeability and solubility. |

| Hydrogen Bond Donors | 0 | Lacks donor groups for hydrogen bonding. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Can accept one hydrogen bond, influencing target interaction. |

| Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding entropy. |

A Dual-Pronged Strategy for Target Prediction

A robust in silico strategy should not rely on a single method. We will employ two complementary approaches: ligand-based and structure-based methods.[5][6] The convergence of predictions from these distinct methodologies provides a higher degree of confidence in the resulting target hypotheses.

Caption: High-level overview of the dual-pronged in silico target prediction strategy.

Ligand-Based Target Prediction: Guilt by Association

This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[7] By comparing our query molecule to large databases of compounds with known bioactivity, we can infer potential targets.[8]

2D Molecular Similarity Searching

This is the most direct ligand-based method. The query molecule's structure is encoded into a numerical "fingerprint," which is then compared against a database of fingerprints from annotated compounds.[9]

-

Molecule Representation: Obtain the canonical SMILES string for this compound.

-

Database Selection: Utilize the ChEMBL database, a manually curated resource of bioactive molecules with drug-like properties.[10]

-

Search Execution:

-

Navigate to the ChEMBL homepage ([Link]).

-

Select "Substructure Search" or "Similarity Search."

-

Input the SMILES string of the query molecule.

-

Set the similarity threshold. A Tanimoto coefficient of >0.85 is a stringent starting point for identifying close analogs.

-

-

Data Analysis:

-

Examine the search results for compounds with high similarity scores.

-

Critically review the annotated targets for these similar compounds. Pay close attention to the type of bioactivity data available (e.g., Ki, IC50, % inhibition) and the assay type.

-

Compile a list of recurring, high-confidence targets.

-

Expert Insight: The choice of fingerprint (e.g., Morgan, MACCS keys) can influence search results. It is advisable to perform searches with multiple fingerprint types to ensure comprehensive coverage. The Tanimoto coefficient is the industry standard for measuring similarity of binary fingerprints.[7]

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target.[11] We can generate a pharmacophore model from our query molecule and use it to screen compound libraries for molecules that share these key features, even if their underlying scaffolds are different.

-

Feature Identification: Analyze the query molecule to identify its key pharmacophoric features. For this compound, these include:

-

One Hydrogen Bond Acceptor (the carbonyl oxygen).

-

Multiple Hydrophobic/Aromatic regions (the substituted phenyl ring).

-

-

Model Generation: Use a tool like Pharmit ([Link]) or the pharmacophore features in MOE or LigandScout.[12][13][14]

-

Upload the 3D structure of the query molecule.

-

The software will automatically identify and display the pharmacophoric features.

-

-

Virtual Screening:

-

Use the generated pharmacophore as a 3D query.

-

Screen a conformational database of purchasable compounds (e.g., ZINC15) or annotated bioactive molecules.[15]

-

The tool will return molecules that match the pharmacophore query in 3D space.

-

-

Hit Analysis: Analyze the returned "hit" molecules. If screening against a database of known actives, the targets of the hit compounds become predictions for the original query.

Caption: Workflow for ligand-based target prediction methods.

Structure-Based Target Prediction: The Lock and Key

This approach, also known as reverse docking or inverse virtual screening, flips the conventional drug discovery paradigm.[2][5] Instead of screening many compounds against one target, we screen our one compound against a library of many potential protein targets.[16][17] The goal is to identify proteins whose binding pockets are structurally and chemically complementary to the query molecule.

Protocol 5.1: Reverse Docking using AutoDock Vina

This protocol outlines a conceptual workflow using widely-accepted tools.

-

Ligand Preparation:

-

Generate a 3D conformation of this compound using a tool like Open Babel.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

Convert the file to the required PDBQT format using MGL-Tools.[18]

Rationale: Proper ligand preparation, including the assignment of correct protonation states and charges, is critical for accurately calculating the interaction energies that underpin docking scores.[19]

-

-

Target Library Preparation:

-

Select a relevant library of protein structures. A common source is the Protein Data Bank (PDB).[20] One could use a pre-curated set of druggable human proteins or a custom-selected panel.

-

For each protein target, prepare the receptor: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges. Convert to the PDBQT format.

-

Define the search space (the "docking box"). For blind docking, the box should encompass the entire protein surface to allow for unbiased binding site identification.[21]

-

-

Docking Execution:

-

Use a docking engine like AutoDock Vina to systematically dock the prepared ligand into each prepared receptor in the library.[18]

-

This is a computationally intensive process, often requiring scripting to automate the docking of one ligand to hundreds or thousands of targets.

-

The output for each ligand-protein pair is a set of binding poses and their corresponding binding affinity scores (in kcal/mol).

-

-

Results Analysis and Prioritization:

-

Rank all protein targets by the best binding affinity score achieved.

-

Inspect the top-scoring poses visually. A credible pose should exhibit meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) within a well-defined binding pocket.

-

Filter results based on biological relevance. For example, if a CNS effect is suspected, prioritize receptors known to be expressed in the brain.

-

Cluster the results. If the ligand docks favorably to multiple members of the same protein family (e.g., several kinases), this strengthens the hypothesis that it targets that family.

-

Caption: Mapping predicted targets to a biological pathway to infer functional effects.

Conclusion and Forward Look to Experimental Validation

This guide has outlined a robust, multi-faceted in silico workflow for predicting the biological targets of this compound. By integrating ligand-based similarity methods with structure-based reverse docking, we can generate a prioritized list of target hypotheses. Subsequent pathway analysis enriches these predictions by placing them in a biological context, suggesting the compound's potential mechanism of action.

References

- In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.

- Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018).

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Structure-Based Virtual Screening Using Glide. (2016). Schrödinger.

- Ligand-Based Virtual Screening. (n.d.). CCDC.

- Structure-Based Drug Discovery, virtual screening ONLINE by MCULE. (2021). YouTube.

- In Silico Target Prediction. (n.d.).

- Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.

- Pharmacophore modeling. (n.d.). Fiveable.

- Large-Scale Molecular Similarity Search Using Vector D

- Structure-Based Virtual Screening Lesson Plan. (2022). Schrödinger.

- Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube.

- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).

- How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube.

- Similarity Searching of Chemical Databases Using Atom Environment Descriptors (MOLPRINT 2D): Evaluation of Performance. (n.d.).

- What is molecular similarity search? (n.d.). Milvus.

- MultiDock Screening Tool - Reverse docking demonstr

- Pathway Tools Bioinform

- Virtual Screening: A Step-by-Step Guide for Researchers. (2023). BOC Sciences.

- Molecular Similarity Search: A Simple But Powerful Drug Discovery Tool. (n.d.). GSI Technology.

- Small-molecule Bioactivity Databases. (2021). Edinburgh Research Explorer.

- Virtual Screening | Ligands Library Creation

- Top 10 Bioinformatics Tools for Protein Network & P

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Link.springer.com.

- Reactome Pathway D

- PDBe tools for an in-depth analysis of small molecules in the Protein D

- Small-molecule Target and Pathway Identific

- Reverse docking: Significance and symbolism. (2024). ScienceDirect.

- ChEMBL. (n.d.). EMBL-EBI.

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central.

- Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening: A Step-by-Step Guide for Researchers - Press Releases - Global Risk Community [globalriskcommunity.com]

- 7. gsitechnology.com [gsitechnology.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. What is molecular similarity search? [milvus.io]

- 10. ChEMBL - ChEMBL [ebi.ac.uk]

- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 17. Reverse docking: Significance and symbolism [wisdomlib.org]

- 18. youtube.com [youtube.com]

- 19. content.schrodinger.com [content.schrodinger.com]

- 20. PDBe tools for an in‐depth analysis of small molecules in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The piperidinone ring, a chemically versatile nitrogen-containing heterocycle, has firmly established itself as a privileged scaffold in contemporary drug design.[1] Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have made it a focal point for medicinal chemists. This guide provides a senior-level perspective on the piperidinone core, moving beyond a simple catalog of activities to explore the strategic underpinnings of its synthesis, the causal relationships in its structure-activity profiles, and its successful application across diverse therapeutic areas. We will dissect key synthetic protocols, analyze target interactions, and present a forward-looking perspective on the untapped potential of this remarkable pharmacophore.

The Piperidinone Core: A Privileged Structural Motif

The piperidine ring is a ubiquitous feature in pharmaceuticals, enhancing druggability by improving metabolic stability and pharmacokinetic profiles.[2][3] The introduction of a ketone functional group to form the piperidinone scaffold adds a layer of chemical reactivity and provides a key interaction point for biological targets, acting as a hydrogen bond acceptor. This simple modification transforms the saturated heterocycle into a dynamic building block.

The position of the carbonyl group defines the three main isomers: 2-piperidone (a δ-lactam), 3-piperidone, and 4-piperidone. Each isomer presents unique steric and electronic properties, influencing its synthetic accessibility and its orientation within a target's binding pocket. The 4-piperidone isomer, in particular, has been extensively explored due to its symmetrical nature and its role as a versatile intermediate for a multitude of derivatives.[4]

Constructing the Core: Strategic Synthesis of Piperidinone Derivatives

The utility of the piperidinone scaffold is fundamentally linked to the efficiency and diversity of its synthetic routes. Methodologies range from classical multicomponent reactions to modern stereoselective catalytic approaches.

Classical Approaches: The Mannich Reaction

The Mannich reaction remains a cornerstone for the synthesis of 4-piperidones, particularly the 2,6-diaryl substituted derivatives.[5][6] This one-pot condensation of an amine, an aldehyde, and a ketone with two α-hydrogens is a powerful and atom-economical method for creating the core structure.

Modern Synthetic Methodologies

To overcome the limitations of classical methods and to access more complex and stereochemically defined derivatives, a range of modern techniques have been developed:

-

Multicomponent Reactions (MCRs): These reactions build upon the efficiency of the Mannich principle, allowing for the rapid assembly of complex molecules in a single step.[1]

-

Ring-Closing Metathesis (RCM): RCM provides a powerful route to functionalized piperidinones, starting from acyclic diene amide precursors. This method offers excellent control over the ring system.[7][8]

-

Catalytic Hydrogenation: The selective hydrogenation of substituted pyridines or dihydropyridones offers a direct route to the piperidone core.[9][10] For example, zinc in acetic acid has been used for a mild and inexpensive reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones.[11]

-

Organophotocatalysis: Emerging strategies, such as the organophotocatalyzed [1 + 2 + 3] reaction of ammonium salts, alkenes, and unsaturated carbonyl compounds, enable one-step access to diverse 2-piperidinones under mild conditions.[12]

Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-4-piperidone

This protocol describes a typical one-pot synthesis, a method chosen for its operational simplicity and efficiency, which is crucial in early-stage drug discovery for rapid library generation.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-piperidone hydrochloride hydrate in ethanol.

-

Addition of Aldehyde: Add 2.2 equivalents of benzaldehyde to the solution.

-

Catalysis: Add a catalytic amount of aqueous sodium hydroxide. The causality here is that the base facilitates the Claisen-Schmidt condensation between the enolate of the piperidone and the aldehyde.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Isolation: After the reaction is complete (typically 2-4 hours), filter the resulting solid precipitate.

-

Purification: Wash the solid with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-ethyl acetate mixture to yield the pure 3,5-bis(benzylidene)-4-piperidone.[5]

This self-validating system is confirmed by the formation of a crystalline solid and can be fully characterized by NMR, IR, and mass spectrometry to confirm the structure.

Therapeutic Applications & Mechanistic Insights

The true value of the piperidinone scaffold is demonstrated by its broad spectrum of biological activities.[1] Its derivatives have been successfully developed as potent agents against a range of diseases.

Anticancer Activity

Piperidone derivatives, especially 3,5-bis(ylidene)-4-piperidones which act as curcumin mimics, exhibit significant anticancer effects.[13][14] These compounds often exert their effects through multiple mechanisms, enhancing their therapeutic potential.[1]

-

Mechanism of Action: Many of these compounds function as potent inhibitors of critical cellular processes. For instance, certain aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones have been shown to inhibit the proteasome, a key target in cancer therapy.[1] Others act as Topoisomerase II-α inhibitors, interfering with DNA replication in rapidly dividing cancer cells.[14]

-

Structure-Activity Relationship (SAR): The substitution pattern on the flanking aryl rings of 3,5-bis(arylidene)-4-piperidones is critical. Electron-withdrawing groups (e.g., fluoro, chloro) or electron-donating groups (e.g., methoxy) at specific positions can dramatically influence cytotoxicity against various cancer cell lines like HCT116 (colon) and MCF7 (breast).[14]

| Compound Class | Target/Mechanism | Representative Cell Lines | IC50 Range | Reference |

| 3,5-bis(arylidene)-4-piperidones | Proteasome Inhibition | HeLa, HCT116 | 0.15–0.28 µM | [1] |

| 4-piperidone-1-carboxamides | Topoisomerase II-α Inhibition | HCT116, MCF7, A431 | Potent (vs. 5-FU) | [14] |

Neuroprotective Agents for Neurodegenerative Diseases

The piperidinone scaffold is a promising starting point for agents targeting Alzheimer's and Parkinson's disease.

-

Alzheimer's Disease (AD): Novel 2-piperidone derivatives have been designed to combat AD through a multi-pronged approach.[15] They have been shown to effectively inhibit the self-aggregation of Aβ(1-42) peptides, a key pathological event in AD. Furthermore, these compounds exhibit potent anti-inflammatory properties in microglia, suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby protecting neurons from inflammation-mediated toxicity.[15] Donepezil, a leading AD drug, features a piperidine core, and 4-piperidone scaffolds are used to access chirally enriched analogues to probe the drug's binding pocket for improved efficacy.[16][17]

-

Parkinson's Disease (PD): Analogues of piperine, a natural product containing a piperidine moiety, have shown significant neuroprotective effects in models of Parkinson's disease.[18] These compounds can protect dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[19]

Antidiabetic Agents: DPP4 Inhibitors

A significant breakthrough in metabolic disease therapy was the development of piperidinone-constrained phenethylamines as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP4).[20][21] DPP4 inhibitors are a major class of oral therapeutic agents for type 2 diabetes.

-

Mechanism of Action: By inhibiting DPP4, these drugs increase the levels of incretin hormones (GLP-1 and GIP), which enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glucose homeostasis.[21]

-

SAR Insights: The development of these inhibitors provides a classic example of medicinal chemistry optimization. Starting from a screening hit, modifications to the piperidinone core and its substituents led to compounds with excellent potency, selectivity, and pharmacokinetic profiles.[20] For example, replacing a simple phenyl group on the ring nitrogen with a substituted benzyl group significantly impacts the inhibitory constant (Ki).

| Compound Modification (at N1) | DPP4 Kᵢ (µM) | Reference |

| Phenyl | 1.6 | [20] |

| Benzyl | 1.4 | [20] |

| Cyclohexylmethyl | 0.93 | [20] |

Antiviral and Antimicrobial Activity

The piperidinone scaffold has demonstrated a broad range of activity against various pathogens. Derivatives have been identified with inhibitory activity against influenza virus, herpes simplex virus (HSV-1), and even SARS-CoV-2.[1][22][23][24] The ether linkage between a quinoline and a piperidine ring was found to be critical for potent anti-influenza activity.[25] Additionally, certain N-methyl-4-piperidone derivatives have shown antibacterial activity, with substitutions on the aromatic rings modulating their potency against various bacterial strains.[1]

Future Perspectives

The piperidinone scaffold is far from being fully exploited. The future of piperidone-based drug discovery lies in several exciting areas:

-

Rational Design of Multi-Target Agents: The inherent ability of many piperidone derivatives to interact with multiple targets could be harnessed to design single molecules that address complex diseases like cancer and neurodegeneration through synergistic mechanisms.[1]

-

Exploration of Biosynthetic Pathways: Investigating the natural biosynthesis of complex piperidone derivatives could unlock novel, scalable production methods for intricate molecular architectures.[1]

-

Advanced Synthetic Diversification: The development of new catalytic and asymmetric synthetic methods will continue to provide access to novel, stereochemically complex piperidones, expanding the available chemical space for drug screening.

The piperidinone core represents a classic example of a privileged scaffold that continues to fuel innovation in medicinal chemistry. Its blend of synthetic accessibility, metabolic stability, and biological promiscuity ensures that it will remain a valuable tool for developing the next generation of therapeutics.

References

- Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research.

-

Humphries, M. E., Murphy, J., Phillips, A. J., & Abell, A. D. Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry. [Link]

-

Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry. [Link]

-

Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31102-31123. [Link]

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.

-

Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]

-

Wang, Y., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2265-2274. [Link]

-

Structures of piperidone derivatives exhibiting antiviral activity. ResearchGate. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

-

Zhou, Y.-G. (2016). Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogenation. SciSpace. [Link]

-

Osyanin, V. A., & Klimochkin, Y. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7439. [Link]

-

Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(7), 856. [Link]

-

Acid and base catalyzed piperidone synthesis from amino acid. ResearchGate. [Link]

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199.

-

Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 212-221. [Link]

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). Molecules, 28(14), 5366. [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

-

Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Wang, B.-L., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1269382. [Link]

-

Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Structure-activity relationship (SAR) analysis of compounds acting more specifically on T. gondii and on P. falciparum. ResearchGate. [Link]

-

piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

Vanlaer, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2276-2284. [Link]

-

Vanlaer, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2276–2284. [Link]

-

Wang, S., et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry, 199, 112399. [Link]

-

Antioxidant potential of piperidine containing compounds - A short review. (2018). ResearchGate. [Link]

-

Huang, W., Wen, K., & Laughlin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

-

Kumar, S., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(8), 3366-3372. [Link]

-

Structures of 4-piperidone derivatives with neuroprotective effect. ResearchGate. [Link]

-

Structures of 2‑piperidone derivatives exhibiting antiinflammatory activity. ResearchGate. [Link]

-

Asymmetric routes to substituted piperidines. Semantic Scholar. [Link]

-

Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 11(5), 3841-3847. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [Link]

-

Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Piperidone synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 25. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Ring: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Foreword: The Enduring Legacy of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids is a testament to its remarkable versatility and "privileged scaffold" status.[1][2] The piperidine ring's stable chair conformation allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for tuning crucial drug-like properties such as solubility and lipophilicity.[1] From the potent analgesic properties of morphine to the life-extending impact of anticancer agents like Niraparib, the piperidine motif is inextricably linked to therapeutic innovation.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core strategies for the discovery and synthesis of novel piperidine derivatives, grounded in both established principles and cutting-edge methodologies.

Part 1: Strategic Approaches to Piperidine Ring Construction

The synthesis of substituted piperidines can be broadly categorized into two main strategies: the functionalization of a pre-existing piperidine or pyridine ring and the de novo construction of the six-membered ring. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Modification of Pre-existing Ring Systems: A Direct Path to Functionalization

The most direct route to piperidine derivatives is often the reduction of corresponding pyridine precursors.[4] While seemingly straightforward, the aromaticity of the pyridine ring necessitates potent catalytic systems and careful control of reaction conditions to avoid side reactions.[5]

Catalytic hydrogenation is a widely employed method for the synthesis of piperidines, valued for its atom economy.[5] The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, the desired stereoselectivity.

Catalyst Selection and Rationale:

-

Noble Metal Catalysts (Rh, Ru, Pt, Pd): These catalysts generally exhibit high activity under milder conditions.[6]

-

Rhodium (Rh): Rhodium-based catalysts are often highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage (over-reduction).[5][6]

-

Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst, often employed with an acidic additive to protonate the pyridine ring, which facilitates reduction.[5][7]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective catalyst for the hydrogenation of a variety of substituted pyridines.[5][8]

-

-

Non-Noble Metal Catalysts (Ni): Nickel-based catalysts, such as Raney Nickel, are more economical but often require more forcing conditions (higher temperatures and pressures).[9]

Table 1: Comparison of Catalysts for Pyridine Hydrogenation [6][7]

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Enantiomeric Excess (ee %) | Notes |

| 10% Pd/C | Carbon | 40 | 100 | >95 | 97 | With chiral auxiliary |

| 20% Pd(OH)₂/C | Carbon | 40 | 100 | >95 | 98 | With chiral auxiliary |

| PtO₂ | - | 40 | 100 | >95 | 85 | With chiral auxiliary |

| 5% Rh/C | Carbon | 40 | 100 | >95 | 86 | With chiral auxiliary |

Experimental Protocol: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂ [8]

Materials:

-

3-Methylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a high-pressure reactor vessel, add 3-methylpyridine (1.0 g).

-

Add glacial acetic acid (5 mL) as the solvent.

-

Carefully add PtO₂ (5 mol%) to the reaction mixture.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to 70 bar.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Upon completion (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas and purge the reactor with inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

-

Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylpiperidine.

A significant advancement in piperidine synthesis is the catalytic asymmetric dearomatization of pyridines, which provides direct access to enantioenriched piperidines from readily available starting materials.[10][11] This strategy avoids the need for chiral auxiliaries or resolutions.

Key Methodologies:

-

Chemo-enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis. A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[10][11] This method has been successfully applied to the synthesis of precursors for the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib.[10]

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with an aryl or vinyl boronic acid, and a final reduction to furnish the enantioenriched 3-substituted piperidine.[3][4] This approach offers broad functional group tolerance and has been used in the formal syntheses of Preclamol and Niraparib.[3][4]

Diagram 1: Chemo-enzymatic Dearomatization Workflow

Caption: A chemo-enzymatic cascade for the asymmetric synthesis of piperidines.

De Novo Ring Construction: Building Complexity from Acyclic Precursors

De novo strategies involve the construction of the piperidine ring from acyclic starting materials through cyclization reactions. These methods offer greater flexibility in introducing diverse substitution patterns and controlling stereochemistry.

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[12] The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[12]

Mechanism and Stereocontrol: The reaction proceeds through the formation of an iminium ion, followed by cyclization onto the aromatic ring. When an aldehyde other than formaldehyde is used, a new chiral center is created.[12] Diastereoselectivity can be achieved through substrate or auxiliary control, and enantioselective variants using chiral Brønsted acids have been developed.[12] Computational studies have been instrumental in elucidating the reaction mechanism and the origins of enantioselectivity in enzymatic Pictet-Spengler reactions.[1][13]

Diagram 2: Generalized Mechanism of the Pictet-Spengler Reaction

Caption: The key steps in the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis [14]

Materials:

-

β-Arylethylamine

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Acid catalyst (e.g., trifluoroacetic acid - TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the β-arylethylamine (1.0 equiv) in the anhydrous solvent.

-

Add the aldehyde or ketone (1.1 equiv) to the solution.

-

Cool the mixture to 0 °C and slowly add the acid catalyst (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile, is a highly convergent method for constructing the piperidine ring.[15] The reaction can proceed through a concerted or stepwise mechanism, with the latter often favored when the imine nitrogen is protonated or coordinated to a strong Lewis acid.[15][16]

Catalyst and Ligand Selection: The choice of catalyst is critical for achieving high enantioselectivity. Chiral Lewis acids and Brønsted acids have been successfully employed to catalyze asymmetric aza-Diels-Alder reactions.[17] The steric and electronic properties of the diene also significantly influence the reaction's effectiveness.[18]

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a highly efficient and atom-economical strategy for synthesizing highly functionalized piperidines.[19][20]

Advantages of MCRs:

-

Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures.

-

High Atom Economy: Most of the atoms of the starting materials are incorporated into the final product.

-

Diversity-Oriented Synthesis: MCRs allow for the rapid generation of libraries of structurally diverse piperidine derivatives.

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester.[21] Various catalysts, including silica sulfuric acid and acetic acid, have been shown to efficiently promote these reactions.[20][21]

Part 2: Advanced Functionalization of the Piperidine Scaffold

The direct functionalization of C-H bonds in a pre-formed piperidine ring is a powerful strategy for introducing molecular complexity in a highly efficient and step-economical manner.

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H activation has emerged as a versatile tool for the synthesis of a wide range of heterocycles.[22] These reactions typically proceed under mild conditions with good functional group tolerance and high regioselectivity.[22]

Mechanism and Directing Groups: Rhodium-catalyzed C-H functionalization can occur through various mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, and σ-complex assisted metathesis.[13] The regioselectivity of the C-H activation is often controlled by a directing group on the piperidine nitrogen.

Diagram 3: Catalytic Cycle for Rh(III)-Catalyzed C-H Arylation

Caption: A plausible catalytic cycle for Rh(III)-catalyzed C-H arylation.

Experimental Protocol: Rhodium(III)-Catalyzed Direct C-H Arylation of an Acyclic Enamide (Illustrative) [23]

Materials:

-

Acyclic enamide

-

Arylsilane

-

[Rh(Cp*)Cl₂]₂ catalyst

-

AgSbF₆ additive

-

DCE (1,2-dichloroethane) solvent

Procedure:

-

To an oven-dried Schlenk tube, add the enamide (0.2 mmol), arylsilane (0.4 mmol), [Rh(Cp*)Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DCE (1.0 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the arylated product.

Part 3: The Role of Protecting Groups in Piperidine Synthesis

In the multistep synthesis of complex piperidine derivatives, the judicious use of protecting groups is essential to ensure chemoselectivity.[24] A protecting group temporarily blocks a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[25]

Key Considerations for Protecting Group Selection: [24]

-

Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

-

Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups.

-

Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups that can be removed selectively under different conditions.

Common Protecting Groups for the Piperidine Nitrogen:

-

Boc (tert-Butoxycarbonyl): Stable to a wide range of nucleophilic and basic conditions, but readily cleaved with strong acids (e.g., TFA).[26]

-

Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions, but can be removed by catalytic hydrogenolysis.

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by bases, such as piperidine.[27]

The choice of protecting group can also influence the stereochemical outcome of a reaction by altering the steric environment around the piperidine ring.

Part 4: Application in Drug Discovery: The Synthesis of Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[28] The synthesis of this drug showcases several of the strategies discussed in this guide, particularly the construction of a chiral 3-substituted piperidine core.

Several synthetic routes to Niraparib have been developed, often involving the synthesis of a key chiral piperidine intermediate.[2][8][28][29] One approach utilizes a chemo-enzymatic dearomatization of a pyridine precursor to establish the desired stereocenter.[10] Another route involves a rhodium-catalyzed asymmetric reductive Heck reaction to construct the chiral 3-arylpiperidine moiety.[3][4]

Table 2: Biological Activity of Selected Piperidine-Based Drug Candidates

| Compound | Target | IC₅₀ (nM) | Disease Area | Reference |

| 16g | CCR5 | 25.73 | HIV | [2] |

| 16i | CCR5 | 25.53 | HIV | [2] |

| Maraviroc (control) | CCR5 | 25.43 | HIV | [2] |

| Niraparib | PARP1/PARP2 | 3.8 / 2.1 | Cancer | [28] |

Conclusion: The Future of Piperidine Synthesis

The field of piperidine synthesis continues to evolve, driven by the demand for novel therapeutic agents with improved efficacy and safety profiles. The development of more efficient and selective catalytic systems, particularly for asymmetric synthesis and C-H functionalization, will undoubtedly lead to the discovery of new and valuable piperidine derivatives. Furthermore, the increasing adoption of green chemistry principles, such as the use of biocatalysis and multicomponent reactions, will pave the way for more sustainable and environmentally friendly synthetic routes. The piperidine ring, with its inherent versatility and proven track record in medicinal chemistry, is poised to remain a central scaffold in the alchemist's toolkit for years to come.

References

-

Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741. [Link]

-

Stoltz, B. M., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Rueping, M., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 50(9), 2134-2137. [Link]

-

Himo, F., et al. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. ACS Catalysis, 9(8), 7132-7145. [Link]

- Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.

-

Xie, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 236-246. [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

-

Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3105-3121. [Link]

-

Ghosez, L., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]

-

You, S.-L., et al. (2018). Unified Mechanistic Understandings of Pictet-Spengler Reactions. Journal of the American Chemical Society, 140(34), 10845-10854. [Link]

-

Iwasawa, T., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(3), 1485-1493. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-